molecular formula C5H5Br2NS B1650598 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole CAS No. 1187836-87-8

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

Cat. No.: B1650598
CAS No.: 1187836-87-8
M. Wt: 270.98
InChI Key: SQSBWYSRKYKNGH-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is a brominated thiazole derivative with a molecular formula of C_6H_5Br_2NS Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole typically involves the bromination of thiazole derivatives. One common method is the reaction of 5-methylthiazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr_3), under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The bromine atoms can be reduced to form corresponding hydroxyl groups.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO_4) or chromyl chloride (CrO_2Cl_2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

  • Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be used.

Major Products Formed:

  • Oxidation: this compound-4-carboxylic acid.

  • Reduction: this compound-4-ol.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, this compound can be used to study the biological activity of thiazole derivatives. It may be employed in the development of new drugs or as a tool to investigate enzyme inhibition or receptor binding.

Medicine: In the medical field, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for its potential therapeutic applications in these areas.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the biological system and the type of reaction it undergoes.

Comparison with Similar Compounds

  • 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

  • This compound-4-carboxylic acid

  • This compound-4-ol

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NS/c1-3-4(2-6)8-5(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSBWYSRKYKNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277264
Record name 2-Bromo-4-(bromomethyl)-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187836-87-8
Record name 2-Bromo-4-(bromomethyl)-5-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187836-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(bromomethyl)-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution thionyl bromide (2.27 g, 10.94 mmol, 1.1 eq.) in 25 ml dry DCM, cooled to 5° C., was added dropwise a solution of (2-bromo-5-methyl-1,3-thiazol-4-yl)methanol (2.07 g, 9.94 mmol, 1 eq.) and pyridine (0.865 g, 10.94 mmol, 1.1 eq.) in 15 ml dry DCM. On complete addition, the cooling bath was removed, the reaction warmed to room temperature and stirred 1.5 hr. 100 ml of water and 100 ml of DCM were added and stirring allowed for 2 mins. The organic layer was separated, dried over MgSO4 and evaporated. The residue was purified by chromatography on silica gel to give 2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole (1.94 g, 72% yield) as a white solid.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
0.865 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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